N-cyclohexyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
“N-cyclohexyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
The molecular structure of triazoles includes a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows triazoles to readily bind in the biological system with a variety of enzymes and receptors .
Scientific Research Applications
Synthesis and Reactivity
Research has explored the synthesis and reactivity of compounds related to N-cyclohexyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide. Studies demonstrate the preparation of various derivatives through reactions involving key starting materials and intermediates, showcasing the chemical flexibility and the potential for generating a wide array of structurally related compounds. For instance, synthesis approaches often involve cyclization reactions, the use of different electrophiles, and the exploration of regioselectivity during electrophilic attacks on similar scaffoldings (Fathalla et al., 2000).
Antimicrobial and Anticancer Applications
Several derivatives have been evaluated for their antimicrobial and anticancer activities. Research has identified certain compounds within this class demonstrating significant in vitro cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents. Moreover, the antimicrobial activity studies have shown that some derivatives exhibit good to moderate activity against a variety of microorganisms, indicating their potential use as antimicrobial agents (Özyanik et al., 2012).
Biological Activity Predictions
The biological activity spectrum of related compounds has been explored through computational predictions, identifying potential antineurotic activity among the synthesized compounds. Such studies suggest the possibility of these compounds being further investigated for their therapeutic potential in treating conditions like male reproductive and erectile dysfunction, based on predictions of their acute toxicity and biological activity spectrum (Danylchenko et al., 2016).
Mechanism of Action
Target of Action
It is known that [1,2,4]triazolo[4,3-a]quinoxaline derivatives, to which this compound belongs, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities, suggesting a broad range of potential targets.
Mode of Action
It is known that [1,2,4]triazolo[4,3-a]quinoxaline derivatives can intercalate dna . This means they can insert themselves between the base pairs of the DNA double helix, disrupting the normal function of the DNA and potentially leading to cell death. This property is often exploited in the design of anticancer drugs .
Biochemical Pathways
Disruption of these pathways can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
In silico admet profiles of similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been studied . These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion.
Result of Action
This property is often exploited in the design of anticancer drugs .
properties
IUPAC Name |
N-cyclohexyl-1-[(4-methylphenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2S/c1-3-15-31-25(34)22-14-13-20(24(33)28-21-7-5-4-6-8-21)16-23(22)32-26(31)29-30-27(32)35-17-19-11-9-18(2)10-12-19/h9-14,16,21H,3-8,15,17H2,1-2H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBCFLCWQNDOOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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